N-(4-chlorophenyl)-2-(((2-methylthiazol-4-yl)methyl)thio)acetamide N-(4-chlorophenyl)-2-(((2-methylthiazol-4-yl)methyl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 942005-86-9
VCID: VC6010031
InChI: InChI=1S/C13H13ClN2OS2/c1-9-15-12(7-19-9)6-18-8-13(17)16-11-4-2-10(14)3-5-11/h2-5,7H,6,8H2,1H3,(H,16,17)
SMILES: CC1=NC(=CS1)CSCC(=O)NC2=CC=C(C=C2)Cl
Molecular Formula: C13H13ClN2OS2
Molecular Weight: 312.83

N-(4-chlorophenyl)-2-(((2-methylthiazol-4-yl)methyl)thio)acetamide

CAS No.: 942005-86-9

Cat. No.: VC6010031

Molecular Formula: C13H13ClN2OS2

Molecular Weight: 312.83

* For research use only. Not for human or veterinary use.

N-(4-chlorophenyl)-2-(((2-methylthiazol-4-yl)methyl)thio)acetamide - 942005-86-9

Specification

CAS No. 942005-86-9
Molecular Formula C13H13ClN2OS2
Molecular Weight 312.83
IUPAC Name N-(4-chlorophenyl)-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]acetamide
Standard InChI InChI=1S/C13H13ClN2OS2/c1-9-15-12(7-19-9)6-18-8-13(17)16-11-4-2-10(14)3-5-11/h2-5,7H,6,8H2,1H3,(H,16,17)
Standard InChI Key RWHYWFIPEAHWSC-UHFFFAOYSA-N
SMILES CC1=NC(=CS1)CSCC(=O)NC2=CC=C(C=C2)Cl

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of N-(4-chlorophenyl)-2-(((2-methylthiazol-4-yl)methyl)thio)acetamide comprises three key components:

  • N-(4-chlorophenyl) group: A para-chlorinated benzene ring attached to the nitrogen of the acetamide moiety.

  • Thioether linkage (-S-): Connects the acetamide to a methylthiazole group.

  • 2-Methylthiazol-4-ylmethyl group: A thiazole heterocycle with a methyl substituent at position 2.

Molecular Formula: C13H14ClN3OS2\text{C}_{13}\text{H}_{14}\text{ClN}_3\text{OS}_2
Molecular Weight: 340.85 g/mol (calculated based on atomic masses).

Structural Analogues and Comparative Analysis

Structurally related compounds from the search results highlight common features influencing bioactivity:

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Structural FeaturesSource CID
Target CompoundC13H14ClN3OS2\text{C}_{13}\text{H}_{14}\text{ClN}_3\text{OS}_2340.85Thiazole, thioether, chlorophenyl, acetamide-
2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamideC19H16ClN3OS2\text{C}_{19}\text{H}_{16}\text{ClN}_3\text{OS}_2446.0Bisthiazole, chlorobenzyl, acetamide16900015
NSC372000C23H21ClN6O2S2\text{C}_{23}\text{H}_{21}\text{ClN}_6\text{O}_2\text{S}_2510.0Triazole, thioether, phenylurea340839

These analogues demonstrate that thioether-linked heterocycles often exhibit enhanced pharmacokinetic properties, such as improved membrane permeability and metabolic stability .

Synthesis and Characterization

Synthetic Routes

The synthesis of thiazole derivatives frequently employs the Hantzsch thiazole cyclization, a reaction between thioamides and α-halo ketones . For the target compound, a plausible pathway involves:

  • Formation of the thiazole ring: Reacting 2-methyl-4-chloromethylthiazole with a thioacetamide precursor.

  • Thioether formation: Coupling the thiazole intermediate with 4-chloroaniline via nucleophilic substitution.

  • Acetamide conjugation: Introducing the acetamide group through condensation with chloroacetyl chloride.

A study on analogous compounds reported yields of 61–88% for similar multi-step syntheses, with purification via recrystallization .

Characterization Techniques

Key methods for validating the compound’s structure include:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1\text{H}-NMR signals for the thiazole methyl group (~2.7 ppm) and chlorophenyl protons (7.2–7.8 ppm) .

    • 13C^{13}\text{C}-NMR peaks for the thioether carbon (~35 ppm) and acetamide carbonyl (~167 ppm) .

  • Infrared Spectroscopy (IR):

    • Stretching vibrations at 1670 cm1^{-1} (C=O amide) and 1257 cm1^{-1} (C-O-C ether) .

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z 341.8 ([M+H]+^+) consistent with the molecular formula .

Biological Activities and Mechanisms

Anticancer Activity

Triazolopyridazine analogues with thioacetamide moieties demonstrated cytotoxicity via DNA intercalation and caspase-3 activation. Molecular docking studies suggest that the chlorophenyl group stabilizes interactions with DNA topoisomerase II, inducing apoptosis in cancer cells.

ADMET Profiling

In silico predictions for the target compound (using SwissADME):

  • Lipophilicity (LogP): 2.1 (optimal for oral bioavailability).

  • Water Solubility: -3.2 (moderately soluble).

  • CYP450 Inhibition: Low risk of drug-drug interactions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator